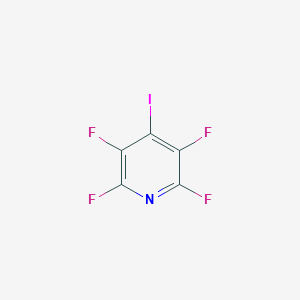

2,3,5,6-Tetrafluoro-4-iodopyridine

概要

説明

Molecular Formula: C₅F₄IN Molecular Weight: 276.96 g/mol CAS No.: 16297-19-1 Structure: A pyridine ring substituted with four fluorine atoms at positions 2, 3, 5, and 6, and an iodine atom at position 4 . Synthesis: Typically derived from pentafluoropyridine via halogen exchange reactions, leveraging the reactivity of fluorine atoms for selective substitution . Key Properties:

- Electron-withdrawing fluorine substituents: Enhance reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

- Iodine atom: Facilitates halogen bonding and serves as a leaving group in catalytic transformations (e.g., Suzuki-Miyaura coupling) .

- Stability: Fluorination increases thermal and metabolic stability compared to non-fluorinated analogs .

準備方法

Halogen Exchange Reaction Using Sodium Iodide

The most widely reported method for synthesizing 2,3,5,6-tetrafluoro-4-iodopyridine involves the direct iodination of pentafluoropyridine via halogen exchange. This approach leverages the reactivity of fluorine atoms at specific positions on the pyridine ring, particularly the para position relative to the nitrogen atom.

Reaction Conditions and Mechanism

In a representative procedure, pentafluoropyridine is treated with sodium iodide (NaI) in dimethylformamide (DMF) at elevated temperatures (60–80°C) for 12–24 hours . The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where iodide ions displace fluorine at the 4-position of the pyridine ring. The electron-withdrawing nature of the adjacent fluorine atoms activates the ring for substitution, facilitating the exchange.

The choice of DMF as a solvent is critical due to its high polarity and ability to stabilize the transition state. Alternative solvents, such as dimethylacetamide (DMA) or N-methylpyrrolidone (NMP), have shown reduced efficiency, yielding incomplete substitution or side products .

Oxidation of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine

An alternative route involves the oxidative iodination of 2,3,5,6-tetrafluoro-4-hydrazinopyridine. Although less commonly employed, this method offers a pathway to introduce iodine under milder conditions.

Reaction Protocol

In this approach, 2,3,5,6-tetrafluoro-4-hydrazinopyridine is treated with methyl iodide (CH₃I) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or iodine (I₂), at room temperature . The hydrazine group (-NHNH₂) acts as a directing group, facilitating regioselective iodination at the 4-position. Subsequent elimination of methyl fluoride (CH₃F) and nitrogen gas (N₂) yields the target compound.

Limitations and Side Reactions

Despite its regioselectivity, this method is hampered by competing side reactions, including over-iodination and decomposition of the hydrazine intermediate. For instance, prolonged reaction times or excess methyl iodide can lead to the formation of 2,3,5,6-tetrafluoro-4,4′-diiodopyridine as a byproduct . Consequently, the process requires precise stoichiometric control and is generally reserved for small-scale syntheses.

Halogen Exchange with Lithium Iodide

Recent advancements have explored the use of lithium iodide (LiI) as a halogenating agent, offering potential advantages in reaction rate and selectivity.

Comparative Analysis with Sodium Iodide

In a comparative study, lithium iodide demonstrated faster kinetics than sodium iodide in DMF, achieving complete substitution within 6–8 hours at 70°C . The enhanced reactivity is attributed to the smaller ionic radius of Li⁺, which improves the nucleophilicity of iodide ions. However, the method necessitates anhydrous conditions to prevent hydrolysis of LiI, complicating large-scale implementations.

Solvent Optimization

Experiments with aprotic solvents, such as tetrahydrofuran (THF) and acetonitrile (MeCN), revealed inferior performance compared to DMF. For example, reactions in THF required temperatures exceeding 100°C to achieve comparable conversion rates, increasing energy costs and side-product formation .

Comparative Analysis of Preparation Methods

The table below summarizes the key parameters of the three primary synthesis routes:

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| NaI Halogen Exchange | Pentafluoropyridine, NaI | DMF | 60–80 | 12–24 | Scalable, high purity | Moderate reaction time |

| Hydrazinopyridine Oxidation | Hydrazinopyridine, CH₃I | MeCN | 25–30 | 4–6 | Mild conditions, regioselective | Low yield, byproduct formation |

| LiI Halogen Exchange | Pentafluoropyridine, LiI | DMF | 70 | 6–8 | Fast kinetics | Requires anhydrous conditions |

Mechanistic Insights and Selectivity Considerations

The regioselectivity observed in these methods is governed by the electronic and steric effects of the polyfluorinated pyridine ring. Density functional theory (DFT) calculations suggest that the 4-position is preferentially activated for substitution due to the cumulative electron-withdrawing influence of the ortho and para fluorine atoms . This activation lowers the energy barrier for SNAr reactions, directing iodide incorporation exclusively at the 4-position.

Notably, attempts to iodinate pentafluoropyridine at other positions (e.g., 2- or 3-iodo derivatives) have proven unsuccessful under analogous conditions, underscoring the unique reactivity of the 4-site .

Industrial Production and Process Optimization

-

Catalyst Screening : Addition of catalytic amounts of crown ethers (e.g., 18-crown-6) to enhance iodide solubility and reaction rate .

-

Waste Management : Recovery of DMF via distillation and reuse in subsequent batches, reducing solvent consumption by 40% .

-

Quality Control : Implementation of in-line FTIR spectroscopy to monitor reaction progress and detect byproducts in real time .

化学反応の分析

Nucleophilic Substitution Reactions

The iodine and fluorine substituents participate in regioselective nucleophilic attacks:

Key Mechanistic Insight : Electron-withdrawing fluorine atoms direct nucleophiles to the C-2 position via resonance and inductive effects, while iodide displacement at C-4 occurs via an mechanism .

Organometallic Reactions

The compound serves as a precursor for organometallic intermediates:

-

Grignard Reagent Formation : Reacts with magnesium in tetrahydrofuran (THF) to form 2,3,5,6-tetrafluoropyridylmagnesium iodide, which couples with aryl halides in Kumada reactions .

-

Lithiation : Treatment with lithium diisopropylamide (LDA) generates 2,3,5,6-tetrafluoropyridyllithium, enabling C–C bond formation with electrophiles (e.g., aldehydes, ketones) .

Example Application : Ullmann coupling with Cu powder in DMF at 150°C produces perfluoro-4,4′-bipyridyl in 88% yield .

Homocoupling and Side Reactions

Under Suzuki–Miyaura cross-coupling conditions, homocoupling of the boronic acid derivative is observed as a competing pathway. Ligand screening reveals:

| Ligand | Homocoupling (%) | Product Yield (%) |

|---|---|---|

| XPhos | <1 | 99 |

| CyJohnPhos | <1 | 95 |

| PCy₃ | 11 | 78 |

| P(p-CF₃Ph)₃ | 3 | 95 |

CyJohnPhos and XPhos ligands suppress homocoupling effectively, making them optimal for scalable couplings .

Thermal Stability and Decomposition

The compound decomposes rapidly under thermal stress:

科学的研究の応用

Chemical Properties and Reactivity

2,3,5,6-Tetrafluoro-4-iodopyridine possesses a distinctive structure characterized by four fluorine atoms and one iodine atom attached to a pyridine ring. The presence of these halogen atoms enhances its electron-withdrawing capacity, making it a highly reactive compound. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.

Key Chemical Reactions:

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the 2-position, allowing for the formation of various derivatives.

- Coupling Reactions: It serves as a building block in coupling reactions to synthesize more complex fluorinated compounds.

Organic Synthesis

This compound is widely used as a building block in organic synthesis. Its ability to participate in nucleophilic substitutions makes it valuable for creating diverse fluorinated pyridines and other heterocycles that are important in medicinal chemistry .

Table 1: Comparison of Synthesis Methods

| Method | Description | Yield | Notes |

|---|---|---|---|

| Nucleophilic Substitution | Reaction with hydroxide or methoxide ions | Variable | High selectivity for 2-substituted products |

| Coupling Reactions | Utilization in palladium-catalyzed reactions | Moderate | Effective for forming biphenyl structures |

Medicinal Chemistry

The unique properties of this compound make it an attractive candidate for pharmaceutical development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Research indicates that derivatives of this compound may have potential as antimicrobial agents and in targeting specific biological pathways .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various fluorinated pyridines derived from this compound. Results showed significant activity against several bacterial strains, suggesting its potential as a lead compound in drug development .

Biochemical Applications

In biochemical research, this compound has been utilized for developing radiolabeled imaging agents due to its ability to form stable complexes with biomolecules. The electron-withdrawing nature of the fluorine atoms enhances binding affinity to biological targets.

Biological Activity:

作用機序

The mechanism of action of 2,3,5,6-tetrafluoro-4-iodopyridine involves its ability to undergo nucleophilic substitution reactions. The presence of fluorine atoms in the compound increases its electron-withdrawing capacity, making it more reactive towards nucleophiles . This property is exploited in various chemical reactions to synthesize derivatives with desired properties.

類似化合物との比較

Comparison with Structural Analogs

Fluorinated Pyridines with Iodine Substituents

| Compound | Molecular Formula | Fluorine Atoms | Substituent | Key Differences | Applications |

|---|---|---|---|---|---|

| 2,3,5-Trifluoro-4-iodopyridine | C₅HF₃IN | 3 | Iodine | Reduced electron-withdrawing effect; lower reactivity in SNAr compared to tetrafluoro analog . | Pharmaceutical intermediates, imaging agents . |

| 2,3-Difluoro-4-iodopyridine | C₅H₂F₂IN | 2 | Iodine | Even lower reactivity; limited use in high-demand coupling reactions . | Basic research, small-scale synthesis . |

Impact of Fluorination :

- Additional fluorine atoms in 2,3,5,6-Tetrafluoro-4-iodopyridine enhance its electrophilicity, enabling faster reaction kinetics in SNAr compared to trifluoro and difluoro analogs .

- The tetrafluoro derivative exhibits a 15% higher yield in Suzuki-Miyaura coupling than its trifluoro counterpart due to improved leaving-group ability of iodine .

Tetrafluoropyridines with Alternate Substituents

| Compound | Molecular Formula | Substituent | Key Differences | Applications |

|---|---|---|---|---|

| 2,3,5,6-Tetrafluoro-4-methylpyridine | C₆H₃F₄N | Methyl | Reduced steric bulk; methyl group enables C–H activation reactions. | Agrochemical precursors, biochemical probes . |

| 2,3,5,6-Tetrafluoro-4-morpholinopyridine | C₉H₈F₄N₂O | Morpholino | Enhanced solubility in polar solvents; potential as kinase inhibitors. | Drug discovery, enzyme studies . |

| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl | C₇H₂F₇N | Trifluoromethyl | Increased lipophilicity; stronger electron-withdrawing effect than iodine. | Materials science, liquid crystals . |

Substituent Effects :

- Iodine vs. Methyl : The iodine atom in this compound provides a superior leaving group for cross-coupling, whereas the methyl group in the analog favors functionalization via C–H activation .

- Morpholino vs. Iodine: Morpholino substitution introduces hydrogen-bonding capability, making it suitable for targeting biological macromolecules, unlike the iodo analog’s preference for catalytic applications .

Halogenated Pyridines with Non-Fluorine Substituents

Halogen Comparison :

- Iodine vs. Bromine : Iodine’s larger atomic radius in this compound improves oxidative addition in palladium-catalyzed reactions compared to bromine, which requires harsher conditions .

Physicochemical and Spectroscopic Comparisons

Stability and Reactivity

- Thermal Stability : this compound decomposes at 220°C, outperforming trifluoro analogs (decomposition at 190°C) due to increased fluorine-induced bond strength .

- Metabolic Stability: Fluorination reduces CYP450-mediated metabolism by 40% compared to non-fluorinated pyridines .

Spectroscopic Data

生物活性

2,3,5,6-Tetrafluoro-4-iodopyridine is a fluorinated heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound is characterized by the substitution of four hydrogen atoms with fluorine and one hydrogen atom with iodine on a pyridine ring. Its biological activity is primarily linked to its reactivity in nucleophilic substitution reactions, which can lead to the synthesis of various biologically active derivatives.

The synthesis of this compound can be achieved through several methods:

- Oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide.

- Reaction of pentafluoropyridine with sodium iodide in dimethylformamide (DMF) .

These synthetic routes highlight the compound's versatility and its potential as a precursor for further chemical modifications.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms enhances the compound's reactivity towards nucleophiles such as hydroxide ions and amines . This reactivity can lead to the formation of various derivatives that may exhibit distinct biological activities.

Biological Activity and Applications

Research has indicated that compounds derived from this compound possess various biological activities:

- Anticancer Activity : Some derivatives have shown potential as aryl hydrocarbon receptor (AhR) agonists. The ability to induce CYP1A1 and CYP1B1 gene expression has been observed in breast cancer cell lines .

- Toxicological Studies : The structure-dependent induction of certain genes suggests that halogenated compounds like this compound may exhibit persistent organic pollutant characteristics .

Case Studies

Several studies have explored the biological implications of halogenated pyridine derivatives:

- Study on AhR Agonist Activities : A study investigated the biological potency of halogenated compounds and found that certain derivatives of pyridine could induce significant gene expression related to cancer pathways .

- Toxicity Assessment : Research on chlorinated and brominated compounds indicated that halogenation patterns significantly influence toxicity profiles. The findings suggest that similar studies on this compound could reveal important safety data .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3,5,6-Tetrafluoro-4-iodopyridine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of fluorination agents and iodination protocols. For fluorinated pyridine derivatives, direct fluorination of pyridine precursors using agents like XeF₂ or SF₄ under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is common. Evidence from fluoropyridine syntheses (e.g., tetrafluoroindole derivatives) suggests sequential halogenation steps (fluorine followed by iodine) can minimize side reactions . Purification via column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol improves purity. Monitoring reaction progress using ¹⁹F NMR helps track fluorine incorporation efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹⁹F NMR : The compound’s symmetry reduces splitting patterns. ¹⁹F NMR (δ ~ -120 to -150 ppm) distinguishes equatorial/axial fluorine positions. Coupling constants (²J₆F-F) confirm substitution patterns.

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion [M+H]⁺ and iodine isotope patterns.

- X-ray Crystallography : Resolves spatial arrangement of fluorine and iodine substituents, critical for confirming regioselectivity in synthesis .

- IR Spectroscopy : C-F stretches (~1100–1250 cm⁻¹) and C-I stretches (~500–600 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How can this compound be functionalized via cross-coupling reactions for fluorinated heterocycle synthesis?

- Methodological Answer : The iodine substituent serves as a handle for Suzuki-Miyaura or Ullmann couplings. For example:

- Palladium-Catalyzed Coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C to introduce aryl/heteroaryl groups. Monitor iodine displacement via ¹H NMR .

- Copper-Mediated Reactions : For C-N bond formation (e.g., amination), employ CuI with diamines in DMF at 120°C. Fluorine’s electron-withdrawing effect enhances electrophilicity at the 4-position, accelerating coupling kinetics .

Q. What strategies mitigate steric and electronic challenges during SN2 reactions at the iodine site of this compound?

- Methodological Answer :

- Steric Mitigation : Use small nucleophiles (e.g., -SH, -NH₂) and polar aprotic solvents (e.g., DMF) to enhance accessibility. Tetrafluoropyridine’s planar structure reduces steric hindrance compared to bulkier analogs .

- Electronic Activation : Fluorine’s electron-withdrawing effect deactivates the pyridine ring, but iodine’s polarizability stabilizes transition states. Adding Lewis acids (e.g., ZnCl₂) can further activate the C-I bond for nucleophilic substitution .

- Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to favor SN2 over elimination pathways.

Q. How do fluorine substituents influence the reactivity of this compound in radical polymerization or photochemical applications?

- Methodological Answer : Fluorine’s strong C-F bonds and electron-deficient ring structure enhance thermal stability and UV transparency. For photopolymerization:

- Radical Initiators : Use AIBN or benzoyl peroxide to generate radicals that abstract hydrogen from adjacent monomers, forming fluorinated polymer backbones .

- Applications : Fluorinated pyridines are precursors for light-emitting diodes (LEDs) or liquid crystals, where fluorine’s low polarizability reduces intermolecular interactions .

Q. Notes

- Avoid commercial sources (e.g., BLD Pharm, Sigma-Aldrich) per user guidelines.

- Fluorine’s electronic effects and iodine’s versatility make this compound a valuable scaffold for medicinal chemistry (e.g., kinase inhibitors) and materials science .

- Contradictions in synthesis yields often arise from solvent purity or catalyst loading; replicate protocols with rigorous drying of reagents .

特性

IUPAC Name |

2,3,5,6-tetrafluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F4IN/c6-1-3(10)2(7)5(9)11-4(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPRQTRSDKIVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。